4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid
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Overview
Description
4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes both an anilino group and a dimethylamino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dimethoxyaniline with a suitable acylating agent to introduce the anilino group. This is followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The final step involves the formation of the oxobutanoic acid moiety through a series of oxidation and hydrolysis reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated monitoring, and purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used as a probe to study enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The anilino and dimethylamino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function. The oxobutanoic acid moiety can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dimethoxyaniline): Lacks the oxobutanoic acid moiety, making it less versatile in certain reactions.
2-(Dimethylamino)-4-oxobutanoic acid: Lacks the anilino group, which may reduce its applicability in some biological studies.
4-(2,4-Dimethoxyanilino)-2-oxobutanoic acid: Lacks the dimethylamino group, affecting its reactivity and interaction with biological targets.
Uniqueness
4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid is unique due to the presence of both an anilino group and a dimethylamino group, along with the oxobutanoic acid moiety. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
4-(2,4-dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-16(2)11(14(18)19)8-13(17)15-10-6-5-9(20-3)7-12(10)21-4/h5-7,11H,8H2,1-4H3,(H,15,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNCFDCXZPJBGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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